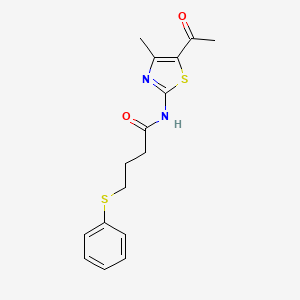
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylthio)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylthio)butanamide” is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylthio)butanamide” typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Acetylation: The thiazole ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Attachment of the Butanamide Group: The final step involves the reaction of the acetylated thiazole with 4-(phenylthio)butanoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group or the phenylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes that interact with thiazole-containing substrates.
Antimicrobial Activity: Possible antimicrobial properties due to the thiazole ring.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Cancer Research: Investigated for its potential anti-cancer properties.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of “N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylthio)butanamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The thiazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: The parent compound of the thiazole family.
Benzothiazole: A similar compound with a benzene ring fused to the thiazole ring.
Thiazolidine: A saturated analog of thiazole.
Uniqueness
“N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylthio)butanamide” is unique due to the specific substitution pattern on the thiazole ring and the presence of the phenylthio and butanamide groups. These structural features may confer unique chemical and biological properties compared to other thiazole derivatives.
Propiedades
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-11-15(12(2)19)22-16(17-11)18-14(20)9-6-10-21-13-7-4-3-5-8-13/h3-5,7-8H,6,9-10H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBBNFGNOBRBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCSC2=CC=CC=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

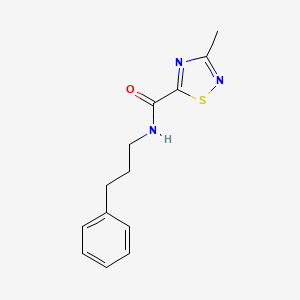
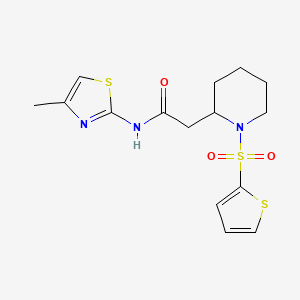
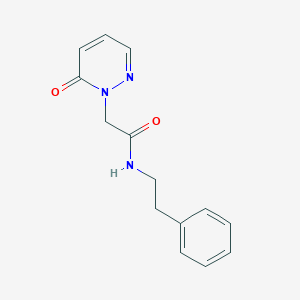
![Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2841656.png)
![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841659.png)
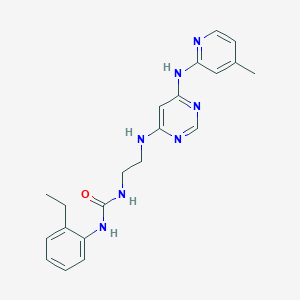
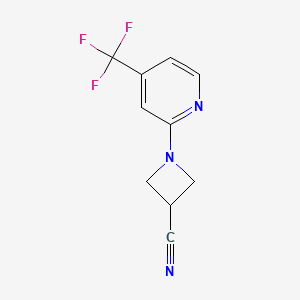
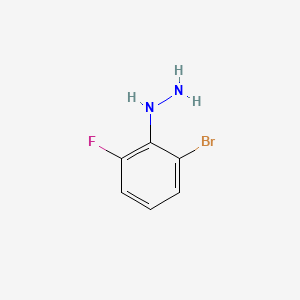
![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2841664.png)

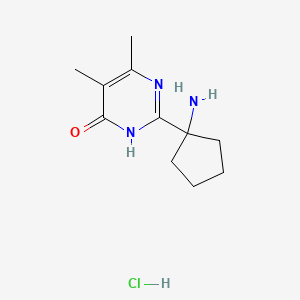
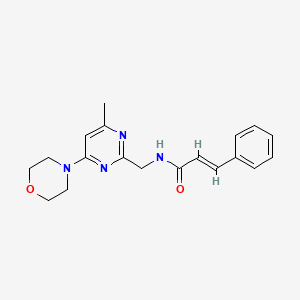
![4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B2841669.png)
